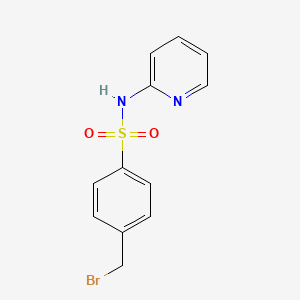

4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Description

Historical Development of Pyridine-Substituted Benzenesulfonamides

The integration of pyridine and benzenesulfonamide moieties represents a significant milestone in heterocyclic chemistry. Pyridine, first isolated in 1849 by Thomas Anderson through the pyrolysis of animal bones, became a cornerstone of aromatic heterocycle research due to its electron-deficient nature and nucleophilic substitution potential. Parallelly, the discovery of sulfonamides in the early 20th century, particularly Prontosil in 1932, revolutionized antimicrobial therapy by demonstrating the therapeutic efficacy of sulfanilamide derivatives.

The convergence of these two domains emerged in the mid-20th century, as chemists sought to enhance sulfonamide bioactivity through structural hybridization. Early syntheses leveraged pyridine’s reactivity, such as the Chichibabin reaction, which facilitated amination at the 2-position of pyridine. By the 1970s, methods for N-sulfonation of pyridine derivatives were refined, often employing pyridine itself as a solvent or catalyst to stabilize reactive intermediates. For instance, the reaction of 2-aminopyridine with benzenesulfonyl chloride in dry pyridine yielded N-(pyridin-2-yl)benzenesulfonamide derivatives, laying the groundwork for bromomethyl-functionalized analogs.

Position in Contemporary Medicinal Chemistry Research

In modern drug discovery, 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide exemplifies the strategic fusion of sulfonamide pharmacophores with pyridine’s tunable electronic properties. The sulfonamide group confers potent enzyme inhibitory activity, notably against carbonic anhydrases and tyrosine kinases, while the pyridine ring enhances solubility and facilitates π-π stacking interactions with biological targets.

Recent studies highlight its utility as a versatile intermediate. The bromomethyl group serves as a reactive handle for further functionalization, enabling conjugation to nanoparticles or bioactive molecules. For example, 99mTc-labeled benzenesulfonamide-gold nanoparticle hybrids, synthesized via bromomethyl linker chemistry, demonstrate enhanced tumor-targeting capabilities in preclinical models. Additionally, the compound’s ability to undergo nucleophilic substitution at the benzylic position supports the development of prodrugs and covalent inhibitors.

Current Research Trajectories and Knowledge Gaps

Current investigations focus on three primary areas:

- Targeted Drug Delivery : Leveraging the bromomethyl group for site-specific alkylation of thiol residues in proteins or carrier systems.

- Diversity-Oriented Synthesis : Generating combinatorial libraries via reactions with nucleophiles (e.g., amines, thiols) to explore structure-activity relationships.

- Photodynamic Therapy : Incorporating heavy atoms (e.g., iodine) into the sulfonamide scaffold to enhance radiosensitization.

Despite progress, critical gaps persist:

Research Significance in the Context of Sulfonamide Chemistry

This compound epitomizes the evolution of sulfonamide chemistry from simple antibacterial agents to multifunctional therapeutic scaffolds. Its hybrid structure addresses historical limitations of classical sulfonamides, such as poor blood-brain barrier penetration and bacterial resistance. The bromomethyl group introduces a dimension of chemical plasticity, enabling covalent modification strategies that are inaccessible to unsubstituted analogs.

Furthermore, this compound provides insights into the electronic interplay between sulfonamide and pyridine moieties. Spectroscopic studies reveal that the electron-withdrawing sulfonyl group amplifies the pyridine ring’s electrophilicity, facilitating nucleophilic attacks at the 2- and 4-positions—a phenomenon critical for designing kinase inhibitors. As sulfonamide research pivots toward precision medicine, this compound serves as a prototype for next-generation targeted therapies.

Table 1: Key Synthetic Routes for Pyridine-Substituted Benzenesulfonamides

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c13-9-10-4-6-11(7-5-10)18(16,17)15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPNWRLCEPOALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves the bromination of the corresponding benzene derivative followed by the introduction of the pyridin-2-yl and sulfonamide groups. One common synthetic route is the reaction of 4-(bromomethyl)benzenesulfonyl chloride with 2-aminopyridine under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed:

Oxidation: 4-(carboxymethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Reduction: 4-(methyl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Cancer Treatment

Research has indicated that derivatives of sulfonamides, including 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide, exhibit potent inhibitory effects on the CXCR4/CXCL12 signaling pathway, which is crucial in cancer metastasis. This compound has been synthesized and tested for its ability to inhibit the interaction between CXCR4 and its ligand CXCL12, showing promising results in binding affinity assays and Matrigel invasion assays, making it a potential candidate for cancer therapeutics .

Antimicrobial Activity

The compound is part of a broader class of sulfonamides known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and protozoa. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, thus providing a mechanism for its antibacterial activity .

Inhibition of Trypanosoma brucei N-myristoyltransferase

Another significant application is in the treatment of human African trypanosomiasis (HAT). Compounds similar to this compound have been identified as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is an essential enzyme for the survival of the parasite. This inhibition could lead to effective treatments for HAT, especially targeting both hemolymphatic and central nervous system stages of the disease .

Case Studies

Mechanism of Action

The mechanism by which 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Sulfonamide-Triazine Hybrids (–3)

Several sulfonamide-triazine hybrids share the N-(pyridin-2-yl)benzene-sulfonamide backbone but replace the bromomethyl group with triazine-based substituents. Key examples include:

- Compound (1): 4-[(Dichloro-1,3,5-triazin-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide Synthesis: Reacting sulfapyridine with cyanuric chloride yields a triazine-linked derivative with high thermal stability (mp > 360°C) . Key Data: FTIR bands at 1528, 1563, and 3444 cm⁻¹ (NH stretching and triazine ring vibrations) .

- Compound (4): 4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Synthesis: Substitution of compound (1) with benzylamine introduces a benzyl group, lowering the melting point (254–256°C) and altering FTIR peaks (1388, 1515 cm⁻¹) .

- Compound (10): 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Synthesis: Morpholine substitution enhances solubility, as evidenced by a lower melting point (240–243°C) and FTIR bands at 1503, 1526 cm⁻¹ .

Comparison with Target Compound :

Pyridin-2-yl Sulfonamides with Heterocyclic Modifications ()

- : 4-[(E)-(3-Nitrobenzylidene)amino]-N-(pyridin-2-yl)benzenesulfonamide Structure: Features a nitrobenzylidene Schiff base, introducing conjugation and electron-withdrawing effects. Impact: Increased acidity of the sulfonamide NH due to nitro group resonance .

- : 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide Structure: Replaces pyridin-2-yl with pyrimidin-2-yl and adds an amino group. Biological Relevance: Demonstrates antibacterial activity, a common trait in sulfonamides .

Comparison with Target Compound :

Sulfonamides with Pyrimidine and Thiazole Moieties ()

Comparison with Target Compound :

- Structural Complexity : Pyrimidine/thiazole derivatives exhibit multi-ring systems for targeted interactions, unlike the simpler bromomethyl-substituted compound.

- Synthetic Utility : Bromomethyl groups allow straightforward alkylation, whereas pyrimidine-thioether synthesis requires multi-step protocols .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

*Predicted properties based on structural analogs.

Table 2. Functional Group Impact on Reactivity and Bioactivity

Biological Activity

4-(Bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in antimicrobial and cardiovascular domains. This article synthesizes current research findings, including case studies, pharmacological profiles, and biological activities, to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with a bromomethyl and pyridine moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility and reactivity.

Antimicrobial Activity

Research has indicated that sulfonamides, including this compound, possess significant antimicrobial properties. A comparative study demonstrated that derivatives of benzene sulfonamides exhibited varying degrees of activity against different bacterial strains. For instance, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| 2-hydrazinocarbonyl-benzenesulfonamide | TBD | Various |

Cardiovascular Effects

In a study focusing on perfusion pressure and coronary resistance, derivatives of benzene sulfonamides were evaluated using an isolated rat heart model. The results indicated that these compounds could modulate cardiovascular parameters significantly. For instance, the study found that certain derivatives decreased perfusion pressure and coronary resistance over time .

Table 2: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| This compound | TBD | TBD |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | TBD | TBD |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Theoretical studies suggest that it may inhibit calcium channels, which are crucial for regulating vascular tone and blood pressure .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cardiovascular regulation. These studies utilized known inhibitors as controls to establish a comparative basis for assessing the binding interactions.

Case Studies

A notable case study involved the administration of related sulfonamides in animal models, which highlighted their potential in managing hypertension through modulation of vascular resistance . The findings suggested that these compounds could serve as lead candidates for developing new antihypertensive agents.

Pharmacokinetics

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating the therapeutic potential of any drug candidate. Preliminary studies using computational tools indicated favorable pharmacokinetic profiles for this compound, suggesting good bioavailability and low toxicity .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| LogP | TBD |

| Solubility | TBD |

| Bioavailability | TBD |

| Toxicity Potential | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting sulfapyridine derivatives with bromomethylating agents (e.g., bromomethyl bromide or N-bromosuccinimide) under controlled conditions. For example:

- Solvent selection: Polar aprotic solvents like DMF or acetone are preferred to stabilize intermediates .

- Temperature: Reactions are conducted at 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- FTIR: Confirm sulfonamide S=O stretches (1340–1370 cm⁻¹ and 1150–1170 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) .

- NMR:

- Elemental Analysis: Validate C, H, N, S, and Br percentages (e.g., C: 45.2%, Br: 17.5%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives, and what software tools are recommended?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur with Mo-Kα radiation) . Key parameters: Triclinic system (space group P1), unit cell dimensions (e.g., a = 13.608 Å, b = 14.566 Å) .

- Refinement: Employ SHELX suite (SHELXL for refinement, SHELXS for structure solution). Address discrepancies (e.g., thermal motion in bromomethyl groups) via iterative least-squares refinement .

- Validation: Check R-factor convergence (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. What computational strategies predict the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., E. coli dihydropteroate synthase for antimicrobial activity). Focus on sulfonamide’s sulfonyl group binding to the pterin pocket .

- QSAR Modeling: Derive Hammett constants for substituents (bromomethyl’s σ~p~ ≈ 0.23) to correlate electronic effects with inhibitory potency .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. How to address contradictions in spectroscopic vs. crystallographic data for sulfonamide derivatives?

Methodological Answer:

- Case Example: If NMR suggests a planar pyridin-2-yl group but crystallography shows torsion angles >10°, verify solvent effects (e.g., crystal packing forces vs. solution-state conformers) .

- Multi-Technique Validation: Cross-validate using Raman spectroscopy (C-Br stretching at 250 cm⁻¹) and powder XRD to confirm phase purity .

Q. What are the mechanistic implications of bromomethyl substitution on sulfonamide reactivity in nucleophilic environments?

Methodological Answer:

- Kinetic Studies: Monitor SN2 reactions (e.g., with morpholine) via UV-Vis or HPLC. Bromomethyl’s leaving group ability (k~rel~ ≈ 1.5 vs. chloromethyl) enhances alkylation rates .

- DFT Calculations (Gaussian): Compare transition state energies for Br⁻ vs. other leaving groups. Bromine’s lower electronegativity reduces activation barriers (ΔG‡ ≈ 15 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.